molecular formula C9H4BrFO2 B13175816 3-(3-Bromo-4-fluorophenyl)prop-2-ynoic acid

3-(3-Bromo-4-fluorophenyl)prop-2-ynoic acid

Katalognummer: B13175816
Molekulargewicht: 243.03 g/mol
InChI-Schlüssel: YKZPPMIFCNAZEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Bromo-4-fluorophenyl)prop-2-ynoic acid is an organic compound with the molecular formula C9H4BrFO2 It is a derivative of propynoic acid, featuring a bromine and fluorine substituent on the phenyl ring

Vorbereitungsmethoden

The synthesis of 3-(3-Bromo-4-fluorophenyl)prop-2-ynoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-fluoroaniline.

    Reaction Conditions: The aniline derivative undergoes a series of reactions including halogenation, coupling, and oxidation to introduce the prop-2-ynoic acid moiety.

    Industrial Production: Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Analyse Chemischer Reaktionen

3-(3-Bromo-4-fluorophenyl)prop-2-ynoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-(3-Bromo-4-fluorophenyl)prop-2-ynoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(3-Bromo-4-fluorophenyl)prop-2-ynoic acid involves its interaction with specific molecular targets. The bromine and fluorine substituents influence its reactivity and binding affinity to these targets. The exact pathways and molecular interactions are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

3-(3-Bromo-4-fluorophenyl)prop-2-ynoic acid can be compared with similar compounds such as:

    3-(4-Bromo-2-fluorophenyl)prop-2-ynoic acid: Similar structure but different positioning of the bromine and fluorine atoms.

    3-(3,4-Difluorophenyl)prop-2-ynoic acid: Contains two fluorine atoms instead of one bromine and one fluorine.

    3-Phenylpropionic acid, 2-bromo-4-fluorophenyl ester: An ester derivative with a different functional group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.

Eigenschaften

Molekularformel

C9H4BrFO2

Molekulargewicht

243.03 g/mol

IUPAC-Name

3-(3-bromo-4-fluorophenyl)prop-2-ynoic acid

InChI

InChI=1S/C9H4BrFO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1,3,5H,(H,12,13)

InChI-Schlüssel

YKZPPMIFCNAZEE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C#CC(=O)O)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.